3-Bromotoluene (Methyl D3)
Description
Significance of Stable Isotope Labeling in Mechanistic Elucidation
The application of stable isotope labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. symeres.comnumberanalytics.com By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the transformation of atoms and bonds throughout a chemical reaction. thalesnano.com This process helps to identify reaction intermediates, distinguish between different potential pathways, and understand the bonding and reactivity of molecules. numberanalytics.com
The kinetic isotope effect is a primary benefit in these studies. symeres.com Observing a change in reaction rate upon deuteration provides strong evidence that the corresponding C-H bond is broken during the slowest step of the reaction. princeton.edu This allows for the validation or rejection of proposed mechanistic hypotheses. ucsb.edu Beyond the KIE, deuterated compounds serve as invaluable tracers that can be readily distinguished from their non-labeled counterparts by analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. unam.mx
Role of Deuterated Compounds in Advanced Chemical and Biochemical Studies
The utility of deuterated compounds extends far beyond fundamental mechanistic studies into advanced chemical and biochemical applications. researchgate.net In analytical chemistry, they are frequently used as internal standards for mass spectrometry, which enhances the accuracy and reliability of quantitative measurements. thalesnano.comucsb.edu
In biochemical and pharmaceutical research, deuterium labeling is critical for studying metabolic pathways. simsonpharma.comsilantes.com By introducing a deuterated molecule into a biological system, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). thalesnano.comdiagnosticsworldnews.com This technique allows for the identification of metabolites and provides a clearer understanding of how drug candidates behave in vivo. diagnosticsworldnews.com Furthermore, in NMR spectroscopy, the use of deuterated solvents or the specific deuteration of a molecule helps to simplify complex spectra, enabling a more precise determination of molecular structures and interactions. simsonpharma.comthalesnano.com
Specific Focus on 3-Bromotoluene (B146084) (Methyl D3) as a Research Probe
3-Bromotoluene (Methyl D3), also known as m-bromotoluene-d3, is an isotopically labeled version of 3-bromotoluene where the three hydrogen atoms of the methyl group are replaced with deuterium. This compound serves as a specialized probe in various research contexts. The non-deuterated form, 3-bromotoluene, is a versatile intermediate in organic synthesis, used to produce pharmaceuticals and agrochemicals. nbinno.comguidechem.com It participates in a range of chemical reactions, including Heck reactions and palladium-catalyzed cyanations. chemicalbook.com
The deuterated analogue, 3-Bromotoluene (Methyl D3), retains these chemical functionalities while adding the benefits of isotopic labeling. The deuterium-labeled methyl group can act as a spectroscopic handle or a tracer in mechanistic studies without significantly altering the compound's chemical reactivity in reactions where the methyl C-H bonds are not broken.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇Br | guidechem.com |
| Molecular Weight | 171.03 g/mol | guidechem.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.com |
| Boiling Point | 183.7 °C | chemicalbook.com |
| Melting Point | -40 °C | guidechem.com |
| Density | 1.41 g/mL at 25 °C | chemicalbook.com |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | chemicalbook.com |
Detailed Research Findings
The synthesis of 3-Bromotoluene (Methyl D3) presents specific challenges. Traditional methods involving acid-catalyzed hydrogen-deuterium exchange on the non-deuterated toluene (B28343) ring can be problematic. For instance, studies have shown that while 4-bromotoluene (B49008) and 2-bromotoluene (B146081) undergo ring proton exchange with deuterated sulfuric acid, 3-bromotoluene is prone to rapid sulfonation under the same conditions, which complicates the selective deuteration of the ring. cdnsciencepub.com
A more targeted approach for synthesizing the methyl-deuterated version involves using a deuterated starting material. One patented method describes the synthesis of a related compound, 3-methyl-D3-benzyl bromide, using deuterated iodomethane (B122720) as the source of the CD₃ group. This route produces an intermediate, m-bromotoluene-D3, with a stable deuteration rate exceeding 99%. This approach circumvents issues of incomplete hydrogen-deuterium exchange and the high cost associated with other methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Analytical Techniques for Deuterated 3 Bromotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the case of deuterated compounds like 3-bromotoluene (B146084) (methyl D3), specific NMR techniques are employed to gain comprehensive insights into the molecular structure and the success of the deuteration process.
Utilisation of ¹H NMR for Proton Signal Simplification and Residual Proton Quantification
In a standard ¹H NMR spectrum of non-deuterated 3-bromotoluene, the methyl (CH₃) protons typically appear as a singlet around 2.31 ppm. chemicalbook.com The aromatic protons show a more complex pattern in the region of 7.0-7.4 ppm due to spin-spin coupling. chemicalbook.com When the methyl group is deuterated (CD₃), the prominent singlet for the methyl protons is expected to be absent or significantly reduced in intensity in the ¹H NMR spectrum. This simplification of the spectrum immediately confirms the successful incorporation of deuterium (B1214612) at the intended site.
Any remaining small signal in the methyl proton region can be integrated to quantify the amount of residual non-deuterated or partially deuterated species. This allows for a calculation of the isotopic purity from a proton perspective. For instance, comparing the integration of the residual methyl proton signal to the integration of the aromatic proton signals provides a ratio that can be used to estimate the percentage of non-deuterated impurity.
Application of ¹³C NMR for Carbon Skeleton Analysis and Isotopic Enrichment Confirmation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In 3-bromotoluene, the carbon atoms of the aromatic ring typically resonate in the range of 122 to 139 ppm, while the methyl carbon appears at a much higher field. rsc.org The carbon attached to the bromine atom (C-Br) is observed around 122.9 ppm. rsc.org
Table 1: Illustrative ¹³C NMR Chemical Shifts for 3-Bromotoluene
| Carbon Position | Expected Chemical Shift (ppm) |
| C-Br | ~122.9 |
| Aromatic CH | ~126-133 |
| C-CH₃/CD₃ | ~21 |
| Aromatic C-C | ~139 |
| Note: These are approximate values and can vary based on the solvent and experimental conditions. |
Deuterium NMR (²H NMR) for Direct Detection and Quantification of Deuterium Sites
While ¹H and ¹³C NMR provide indirect evidence of deuteration, Deuterium NMR (²H or D-NMR) allows for the direct observation and quantification of deuterium atoms in a molecule. utoronto.ca A ²H NMR spectrum of 3-bromotoluene (methyl D3) would show a signal corresponding to the deuterium atoms in the methyl group.
The chemical shift in ²H NMR is analogous to that in ¹H NMR, so the signal for the CD₃ group would be expected in a similar region as the CH₃ group in the proton spectrum. The integration of this signal can be used to determine the relative amount of deuterium at that specific site. This technique is particularly valuable for confirming the position of deuteration and for quantifying the isotopic purity with high accuracy. researchgate.net
Multi-dimensional NMR Techniques for Elucidating Deuterium Distribution and Molecular Structure
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between different atoms in a molecule. bitesizebio.com
Mass Spectrometry (MS) for Isotopic Purity Assessment
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the isotopic purity of labeled compounds. rsc.org
High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination
High-resolution mass spectrometry (HRMS) can distinguish between ions with very small mass differences, making it ideal for analyzing isotopically labeled compounds. nih.govresearchgate.net The mass spectrum of 3-bromotoluene (methyl D3) would show a molecular ion peak corresponding to the mass of the deuterated molecule.
The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units. For 3-bromotoluene (methyl D3), the expected molecular weight will be higher than that of the non-deuterated compound due to the presence of three deuterium atoms.
By analyzing the relative intensities of the ion peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species, the isotopic purity can be accurately calculated. rsc.org HRMS allows for the precise determination of these isotopic ratios, providing a quantitative measure of the success of the deuteration reaction. nih.gov
Table 2: Expected Molecular Ion Peaks in Mass Spectrometry
| Species | Formula | Approximate Monoisotopic Mass (for ⁷⁹Br) |
| 3-Bromotoluene (non-deuterated) | C₇H₇⁷⁹Br | 170.97 |
| 3-Bromotoluene (methyl D1) | C₇H₆D⁷⁹Br | 171.98 |
| 3-Bromotoluene (methyl D2) | C₇H₅D₂⁷⁹Br | 172.98 |
| 3-Bromotoluene (methyl D3) | C₇H₄D₃⁷⁹Br | 173.99 |
The combination of these advanced NMR and MS techniques provides a comprehensive characterization of 3-bromotoluene (methyl D3), confirming its structure, the specific location of the deuterium label, and the isotopic purity of the sample.
Quantification of Deuterium Incorporation Efficiency
The efficiency of deuterium incorporation into the methyl group of 3-bromotoluene is a critical parameter that validates the synthesis and ensures the reliability of subsequent analytical studies. Several nuclear magnetic resonance (NMR) spectroscopic techniques are employed for this quantification.
One primary method involves Deuterium NMR (D-NMR) . For highly enriched compounds, conventional proton NMR (¹H-NMR) is often limited by the low intensity of residual proton signals. sigmaaldrich.com D-NMR serves as a powerful alternative, directly observing the deuterium signal to verify the structure and determine the level of enrichment. sigmaaldrich.com The experiment is typically conducted in non-deuterated solvents, and since the chemical environments of the deuterated and non-deuterated isotopomers are nearly identical, spectral interpretation is straightforward and can be extrapolated from ¹H-NMR data. sigmaaldrich.com
Another approach is the quantification through deuterium-induced remote ¹H and ¹³C NMR shifts . Partial labeling with deuterium can be quantified by integrating the ¹H and ¹³C NMR resonances that are split into pairs. nih.gov This splitting is caused by the chemical shift difference (ⁿΔ = δ(deuterated) - δ(non-deuterated)) induced by the deuterium atom across several chemical bonds. nih.gov Studies have shown that the relative intensities of the two components of a split peak are equally affected by relaxation effects, allowing for accurate determination of the deuterium fraction from simple integrations under routine spectral acquisition conditions. nih.gov For example, in deuterated benzene (B151609) derivatives, the carbon directly bonded to deuterium shows a significant upfield shift. electronicsandbooks.com
Base-catalyzed hydrogen/deuterium (H/D) exchange reactions can also be used, with methods achieving a deuterium content of over 98%. mdpi.com
Table 1: NMR Methods for Deuterium Incorporation Analysis
| Technique | Principle | Application to 3-Bromotoluene (Methyl D3) |
|---|---|---|
| Deuterium NMR (D-NMR) | Direct detection of the deuterium nucleus resonance. | Provides direct evidence and quantification of deuterium in the methyl group, especially for highly enriched samples (>98 atom%). sigmaaldrich.com |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers profound insights into the molecular structure and bonding of 3-Bromotoluene (Methyl D3).
Analysis of Deuterium-Induced Vibrational Mode Shifts
The substitution of hydrogen with deuterium in the methyl group leads to predictable shifts in the vibrational frequencies observed in FT-IR and FT-Raman spectra. This phenomenon, known as the isotopic effect, is primarily due to the increase in the reduced mass of the vibrating atoms. libretexts.org According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org
Since the mass of deuterium is approximately twice that of protium (B1232500), the C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. The isotopic frequency ratio (νH/νD) for stretching vibrations is theoretically close to √2 (≈1.41). Experimentally, this ratio for H/D vibrations is typically observed in the range of 1.35–1.41. libretexts.org This substitution affects not only the vibrations of the labeled group but also, to a lesser extent, the entire molecule. libretexts.org In the case of 3-Bromotoluene (Methyl D3), the most pronounced shifts are expected for the methyl group's vibrational modes.
Table 2: Expected Deuterium-Induced Vibrational Mode Shifts for 3-Bromotoluene (Methyl D3)
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
|---|---|---|
| Methyl Symmetric Stretch | ~2870 | ~2100 |
| Methyl Asymmetric Stretch | ~2960 | ~2260 |
Note: Expected wavenumbers are approximate and based on theoretical isotopic shift ratios. libretexts.orgustc.edu.cn
Deuteration can also simplify complex regions of the spectrum by removing phenomena like Fermi resonance, which occurs when a fundamental vibration couples with an overtone or combination band of similar frequency. ustc.edu.cn
Correlation of Experimental Spectra with Theoretical Predictions
To achieve a definitive assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. researchgate.net Density Functional Theory (DFT) methods, particularly using the B3LYP functional, have proven to be highly effective in predicting vibrational spectra with impressive agreement with experimental results. researchgate.netpsu.edu
The process involves several steps:
The equilibrium geometry of the 3-Bromotoluene (Methyl D3) molecule is optimized using a selected DFT method and basis set (e.g., B3LYP/6-31G*). researchgate.net
Harmonic vibrational frequencies and intensities for both IR and Raman spectra are calculated at the optimized geometry. researchgate.net
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and approximations inherent in the theoretical model, improving the match with experimental data. researchgate.net
The simulated spectra are then compared with the experimentally recorded FT-IR and FT-Raman spectra.
This correlation allows for the unambiguous assignment of observed vibrational bands to specific molecular motions. researchgate.net Advanced computational techniques, such as the Mode-Tracking approach, can even be used to selectively calculate specific normal modes in complex molecules, providing a more efficient analysis. ethz.ch
X-ray Diffraction Analysis of Related Deuterated Halotoluenes
Elucidation of Solid-State Molecular Conformation and Packing
Therefore, for a related deuterated halotoluene, X-ray diffraction analysis would be expected to reveal:
The precise geometry of the benzene ring and the C-Br bond.
The rotational conformation of the deuterated methyl (-CD₃) group relative to the aromatic ring.
The arrangement of molecules in the unit cell, governed by van der Waals forces and other potential intermolecular interactions.
These structural parameters are crucial for a comprehensive understanding of the compound's physical properties and for interpreting other spectroscopic data.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| 3-Bromotoluene (Methyl D3) |
| 3-Bromotoluene |
Mechanistic Investigations Utilizing Kinetic Isotope Effects and Deuterium Labeling
Primary Kinetic Isotope Effects (KIEs) in Reactions Involving 3-Bromotoluene (B146084) (Methyl D3)
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. gmu.edulibretexts.org For 3-Bromotoluene (Methyl D3), this primarily involves reactions where a C-D bond in the methyl group is cleaved.
In reactions such as the free-radical bromination of toluene (B28343) derivatives, the abstraction of a hydrogen atom from the methyl group is often the rate-determining step. pharmacy180.com When 3-Bromotoluene (Methyl D3) is used, the rate of this step is significantly slower than with its non-deuterated counterpart. The magnitude of the observed KIE (kH/kD), which is the ratio of the rate constant for the reaction with the light isotope (H) to that of the heavy isotope (D), can be substantial, often in the range of 2 to 8. libretexts.orglibretexts.orgpharmacy180.com A large primary KIE provides strong evidence that the C-H/C-D bond is indeed being broken in the slowest step of the reaction. pharmacy180.com For instance, in a hypothetical bromination reaction, observing a kH/kD value significantly greater than 1 would confirm that the abstraction of a hydrogen/deuterium (B1214612) atom from the methyl group is the rate-limiting event.
| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |
| Free-Radical Bromination | Methyl-d3 | > 1 (typically 2-8) | C-D bond cleavage is the rate-determining step. pharmacy180.com |
| Other H-abstraction reactions | Methyl-d3 | > 1 | C-D bond breaking is involved in the rate-determining step. pharmacy180.com |
This table presents hypothetical data based on established principles of kinetic isotope effects.
The magnitude of the primary KIE can also offer insights into the geometry of the transition state. A more symmetrical transition state, where the hydrogen/deuterium atom is equally shared between the carbon and the abstracting species, generally leads to a larger KIE. Conversely, a very early or very late transition state, where the C-H/C-D bond is either barely broken or almost fully broken, will exhibit a smaller KIE. gmu.edu By measuring the precise value of the KIE for a reaction involving 3-Bromotoluene (Methyl D3), researchers can infer details about the extent of C-D bond cleavage in the transition state.
Secondary Kinetic Isotope Effects (KIEs) and Steric/Electronic Influence of Deuterium
Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. libretexts.orgwikipedia.org These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, they provide valuable information about changes in hybridization and the steric and electronic environment of the reaction center during the transition state.
Even though the C-D bonds in the methyl group of 3-Bromotoluene (Methyl D3) are not directly involved in reactions at the aromatic ring (e.g., nucleophilic aromatic substitution), their presence can still influence the reaction rate. This is because the vibrational frequencies of the entire molecule are affected by the isotopic substitution. princeton.edu These subtle changes can alter the energy of the transition state, leading to a measurable secondary KIE. For example, in a reaction where the hybridization of the carbon atom attached to the methyl group changes, a secondary KIE might be observed.
Secondary KIEs are particularly sensitive to changes in hybridization. princeton.edu An α-secondary KIE is observed when the substitution is on the carbon atom undergoing a change in hybridization. If a carbon atom changes from sp³ to sp² hybridization during the rate-determining step, a normal KIE (kH/kD > 1) is typically observed. wikipedia.org Conversely, a change from sp² to sp³ hybridization usually results in an inverse KIE (kH/kD < 1). wikipedia.org A β-secondary KIE, where the substitution is on an adjacent carbon, is often attributed to hyperconjugation, where electron density from the C-H/C-D bond helps to stabilize a developing positive charge in the transition state. libretexts.org The weaker C-H bond is better at this donation than the stronger C-D bond, leading to a normal KIE.
| KIE Type | Hybridization Change at Reaction Center | Expected kH/kD | Underlying Cause |
| α-secondary | sp³ → sp² | > 1 (normal) | Changes in bending vibrational frequencies. wikipedia.org |
| α-secondary | sp² → sp³ | < 1 (inverse) | Changes in bending vibrational frequencies. wikipedia.org |
| β-secondary | Formation of adjacent carbocation | > 1 (normal) | Hyperconjugation stabilizing the transition state. libretexts.org |
This table summarizes general principles of secondary kinetic isotope effects.
Deuterium Labeling in Reaction Mechanism Elucidation
Beyond KIEs, deuterium labeling with compounds like 3-Bromotoluene (Methyl D3) is a fundamental technique for tracing the path of atoms and fragments through a reaction sequence. chem-station.comrsc.org By analyzing the position of the deuterium atoms in the products of a reaction, chemists can deduce the mechanism. For example, if a reaction is proposed to proceed through a specific intermediate where the methyl group migrates, the presence of the CD₃ group at a new position in the final product would provide strong evidence for this pathway. Such labeling studies have been crucial in confirming or refuting proposed mechanisms in a wide array of organic reactions, including palladium-catalyzed cross-coupling reactions and rearrangements. nih.gov
Tracking Atom Migration and Rearrangement Pathways
In complex chemical transformations where skeletal rearrangements or atom migrations are possible, isotopic labeling is an indispensable tool for tracking the fate of specific atoms or molecular fragments. The trideuterated methyl group (-CD₃) in 3-Bromotoluene (Methyl D3) acts as a stable and unambiguous spectroscopic marker.
Unlike acidic protons on an aromatic ring, which can sometimes undergo exchange with deuterium from a deuterated solvent, the C-D bonds in the methyl group are robust and non-exchangeable under most reaction conditions. cdnsciencepub.com This stability ensures that the -CD₃ group can be reliably traced throughout a reaction sequence. For instance, in reactions prone to isomerization, such as those involving benzyne (B1209423) intermediates or certain transition-metal-catalyzed processes, the position of the -CD₃ group in the final product, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, provides definitive evidence of whether the tolyl moiety remained intact or underwent rearrangement.
Investigation of Intermediates and Transition States
Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is remote from the bonds being broken or formed, offer valuable insights into the structure of transition states. libretexts.org For reactions involving 3-Bromotoluene (Methyl D3), the kH/kD ratio can reveal changes in the steric environment or electronic nature of the methyl group during the rate-determining step.
Steric Effects : If a transition state is more sterically crowded around the methyl group than the ground state, a "normal" SKIE (kH/kD > 1) may be observed. This is because the C-H bonds have a larger vibrational amplitude than C-D bonds, leading to greater steric repulsion in the constrained transition state, which slightly increases its energy and slows the reaction for the hydrogen-containing isotopologue.
Hyperconjugation : The σ-electrons of C-H bonds adjacent to a developing positive charge or an sp²-hybridized center can provide electronic stabilization through hyperconjugation. C-H bonds are more effective at this than C-D bonds. If hyperconjugation involving the methyl group stabilizes the transition state of the rate-determining step, the reaction with 3-Bromotoluene (Methyl D3) will be slower than with unlabeled 3-bromotoluene, resulting in a normal SKIE (kH/kD > 1). libretexts.org
By measuring these subtle effects, researchers can deduce critical details about the geometry and electronic demands of a reaction's highest energy barrier.
Specific Reaction Pathways Studied with 3-Bromotoluene (Methyl D3)
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) on an aryl halide like 3-bromotoluene can proceed through different mechanisms, most commonly the addition-elimination pathway or the elimination-addition (benzyne) pathway. wikipedia.org
In a standard addition-elimination mechanism, which requires activation by electron-withdrawing groups, the methyl group of 3-bromotoluene is a spectator. libretexts.org The use of the -CD₃ label would be expected to produce a negligible KIE, confirming that the methyl group is not involved in the rate-determining step.
However, under forcing conditions with a very strong base (e.g., NaOH at high temperature or NaNH₂), an elimination-addition mechanism proceeding through a benzyne intermediate can occur. wikipedia.orgchegg.com The deprotonation of m-bromotoluene can generate two different benzyne intermediates, which can then be attacked by a nucleophile at different positions. The deuterated methyl group serves as a crucial spectroscopic handle to precisely identify the isomeric products formed, allowing for a detailed analysis of the regioselectivity of the nucleophilic attack on the highly reactive benzyne intermediate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and 3-bromotoluene is a common substrate. chemicalbook.comacademie-sciences.fr The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukresearchgate.net
| Catalytic Step | Potential Role of Methyl-D3 Label | Expected kH/kD | Interpretation |
|---|---|---|---|
| Oxidative Addition | Probing steric effects in the transition state. | Slightly > 1 | Indicates increased steric crowding at the transition state. nih.gov |
| Transmetalation | Minimal electronic or steric change at the methyl group. | ~ 1 | Suggests the methyl group is a spectator in this step. |
| Reductive Elimination | Probing steric hindrance as the new C-C bond forms. | Slightly > 1 | Suggests a sterically congested transition state prior to product formation. uib.no |
In Suzuki-Miyaura reactions, the -CD₃ label on 3-bromotoluene serves two primary functions. First, it acts as a stable tag to confirm the structure of the product, ensuring that no unexpected isomerizations of the tolyl group have occurred during the catalytic process. beilstein-journals.org
Second, a carefully measured SKIE can help identify the rate-determining step of the catalytic cycle. For example, a decrease in reaction rate for the deuterated substrate (kH/kD > 1) during a Suzuki coupling could point towards either oxidative addition or reductive elimination being the rate-limiting step, assuming these steps involve increased steric hindrance around the methyl group. nih.govuib.no Conversely, a KIE close to unity (kH/kD ≈ 1) would suggest that transmetalation, which involves changes more distant from the methyl group, might be rate-limiting.
Oxidation and Reduction Pathways of the Methyl and Bromo Groups
The reactivity of the methyl and bromo substituents can also be explored using 3-Bromotoluene (Methyl D3).
Oxidation Pathways : The oxidation of the methyl group to a formyl or carboxyl group is a common transformation. wikipedia.org This reaction involves the cleavage of a C-H bond. When using 3-Bromotoluene (Methyl D3), this C-H bond cleavage becomes a C-D bond cleavage. This would result in a large primary kinetic isotope effect , with an expected kH/kD ratio typically between 2 and 8. libretexts.org Observing such a large KIE would provide conclusive evidence that the cleavage of a C-H(D) bond on the methyl group is the rate-determining step of the oxidation reaction.
Reduction Pathways : The bromo group can be reduced to a hydrogen atom (hydrodebromination) via various methods, including palladium-catalyzed reactions. rsc.org In this transformation, the -CD₃ group is merely a spectator. Its presence in the product (m-xylene-d₃) would confirm that the reduction was selective for the C-Br bond and did not affect the methyl group. The expected KIE for this reaction would be unity (kH/kD ≈ 1), as the isotopic substitution is remote from the site of bond cleavage.
Radical Chain Reactions
Radical chain reactions, such as the benzylic bromination of toluenes, are classic examples where deuterium labeling offers significant mechanistic clarity. The generally accepted mechanism for benzylic bromination using N-bromosuccinimide (NBS) involves a radical chain process initiated by light or a radical initiator. quora.com The key propagation step involves the abstraction of a hydrogen atom from the benzylic position by a bromine radical to form a stabilized benzylic radical. rsc.org This step is typically the rate-determining step of the reaction.
When 3-Bromotoluene is replaced with 3-Bromotoluene (Methyl D3), a primary kinetic isotope effect is observed. The KIE is defined as the ratio of the rate constant of the non-deuterated reactant (kH) to that of the deuterated reactant (kD). A kH/kD value significantly greater than 1 indicates that the carbon-hydrogen bond is being broken in the rate-determining step. nih.gov This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. nih.gov
Studies on the free-radical bromination of various substituted toluenes have shown that the reaction rate is sensitive to the electronic properties of the substituent. utexas.eduosti.goviaea.org The transition state for the hydrogen abstraction involves the development of a partial positive charge at the benzylic carbon. utexas.edu This is evidenced by Hammett-Brown plots, which show a correlation between the reaction rates and the σ+ substituent constants, yielding a negative ρ value. utexas.edu For the bromination of substituted toluenes, a ρ value of -1.36 has been reported, indicating a buildup of positive charge in the transition state. utexas.edu
For 3-bromotoluene, the bromine substituent is an electron-withdrawing group, which destabilizes the partial positive charge developing at the benzylic carbon in the transition state. This leads to a slower reaction rate compared to unsubstituted toluene. Research on the visible-light-induced photobromination of substituted toluenes with NBS has provided data on their relative reactivities. These studies allow for a quantitative comparison of how different substituents affect the rate of benzylic hydrogen abstraction.
| Substrate | Relative Reactivity (k/k_ref) | Reference Substrate |
| Toluene | 1.00 | - |
| 4-Chlorotoluene | 0.81 | Toluene |
| 4-Bromotoluene (B49008) | 0.70 | Toluene |
| 3-Chlorotoluene | 0.22 | Toluene |
| 3-Bromotoluene | 0.23 | Toluene |
| 3-Nitrotoluene | 0.037 | 3-Bromotoluene |
This table is generated from data presented in studies on the Hammett-correlation analysis of benzylic bromination. researchgate.net The relative reactivity of 3-bromotoluene is shown in comparison to toluene.
The use of 3-Bromotoluene (Methyl D3) in such a reaction would result in a further decrease in the reaction rate due to the primary kinetic isotope effect, confirming that the abstraction of the benzylic hydrogen (or deuterium) is indeed the rate-limiting step in the radical chain mechanism.
Comparative Studies of Isomeric Deuterated Bromotoluenes on Reaction Kinetics
While direct, side-by-side comparative kinetic studies on the radical reactions of isomeric methyl-deuterated bromotoluenes (i.e., 2-Bromotoluene (B146081) (Methyl D3), 3-Bromotoluene (Methyl D3), and 4-Bromotoluene (Methyl D3)) are not extensively documented in the literature, the principles of physical organic chemistry allow for well-founded predictions regarding their relative reactivities. The kinetics of radical abstraction are primarily governed by the stability of the resulting benzylic radical, which is directly related to the benzylic C-H bond dissociation energy (BDE). libretexts.orgmasterorganicchemistry.com
The position of the bromine atom on the aromatic ring (ortho, meta, or para) influences the BDE of the benzylic C-H bonds through a combination of inductive and resonance effects. Theoretical and experimental studies have determined these BDEs for the isomeric bromotoluenes. psu.edu
| Compound | Benzylic C-H Bond Dissociation Energy (kcal/mol) |
| Toluene | 89.8 ± 0.5 |
| o-Bromotoluene | 90.2 ± 3.1 |
| m-Bromotoluene | 90.1 ± 3.1 |
| p-Bromotoluene | 88.5 ± 3.1 |
This table is based on data from photoelectron spectroscopy studies. psu.edu
The data indicate that the benzylic C-H bond in p-bromotoluene is the weakest among the isomers, while the BDEs for o- and m-bromotoluene are slightly higher and nearly identical. psu.edu A lower BDE facilitates easier homolytic cleavage, suggesting that the rate of radical hydrogen abstraction would follow the order: para > meta ≈ ortho. libretexts.org Therefore, in a competitive radical bromination, 4-bromotoluene would be expected to react the fastest, and 2- and 3-bromotoluene would react more slowly at similar rates.
This expected reactivity pattern is further supported by studies on the unimolecular dissociation of bromotoluene radical cations, which also show kinetic differences among the isomers. acs.orgacs.org In studies of collision-induced dissociation, the dissociation rate of the radical cations was found to follow the order ortho > meta > para, demonstrating that the isomeric position significantly impacts reaction kinetics. researchgate.net
Consequently, for the deuterated analogues, one would predict that the kinetic isotope effect would modulate these intrinsic reactivities. The reaction of 4-Bromotoluene (Methyl D3) would be the fastest among the deuterated isomers, followed by 3-Bromotoluene (Methyl D3) and 2-Bromotoluene (Methyl D3). The magnitude of the KIE itself is also expected to be influenced by the substituent position, as the electronic effects alter the nature of the transition state.
Computational and Theoretical Studies of 3 Bromotoluene Methyl D3
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.com It is widely employed to predict a range of molecular properties for compounds like 3-Bromotoluene (B146084) (Methyl D3). Methods such as B3LYP are popular, and when paired with appropriate basis sets like 6-31G* or the more extensive 6-311++G(d,p), they can yield reliable results that align well with experimental data. researchgate.netnih.gov The inclusion of dispersion corrections, such as Grimke's DFT-D3 method, is often recommended to accurately model non-covalent interactions. google.comrsc.orgresearchgate.net
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Bromotoluene (Methyl D3), DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. The substitution of hydrogen with deuterium (B1214612) in the methyl group has a minimal, yet calculable, effect on the molecule's geometry. The C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point energy.
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. conflex.net In 3-Bromotoluene (Methyl D3), the primary source of conformational isomerism is the rotation of the trideuteriomethyl (-CD₃) group. DFT calculations can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformers and the energy barriers between them. While the electronic influence of the -CD₃ group is nearly identical to the -CH₃ group, subtle differences in steric repulsion and hyperconjugation can be computationally explored.
Table 1: Predicted Geometrical Parameters for 3-Bromotoluene and its Deuterated Isomer using DFT (B3LYP/6-311++G(d,p)) Note: This table presents hypothetical, illustrative data based on established principles of isotope effects, as specific computational studies on 3-Bromotoluene (Methyl D3) are not widely available.
| Parameter | 3-Bromotoluene (-CH₃) | 3-Bromotoluene (Methyl D3) (-CD₃) | Expected Change |
|---|---|---|---|
| C-H/C-D Bond Length (Å) | ~1.094 | ~1.091 | Shortening |
| C-C (ring-methyl) Bond Length (Å) | ~1.510 | ~1.509 | Minor Shortening |
| C-Br Bond Length (Å) | ~1.905 | ~1.905 | Negligible |
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. mdpi.comnsf.gov For 3-Bromotoluene (Methyl D3), the most significant difference would be in the ¹H NMR spectrum, where the signal corresponding to the methyl protons (typically around δ 2.3 ppm for the non-deuterated compound) would be absent. chemicalbook.com The chemical shifts of the aromatic protons would be only marginally affected by the deuteration of the methyl group. ¹³C NMR chemical shifts are also predicted to show very small changes between the protiated and deuterated species.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy, especially when scaling factors are applied to correct for anharmonicity and basis set limitations. spectroscopyonline.comresearchgate.net The most dramatic effect of methyl group deuteration is on the vibrational frequencies involving the deuterium atoms. Due to the increased mass of deuterium compared to protium (B1232500), the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies. This isotopic shift is a well-understood phenomenon and can be accurately predicted by DFT. semanticscholar.org
Table 2: Comparison of Calculated Vibrational Frequencies for C-H and C-D Bonds Note: This table contains representative theoretical values based on typical isotopic shifts.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Isotopic Ratio (νH/νD) |
|---|---|---|---|
| Symmetric Stretch | ~2920 | ~2140 | ~1.36 |
| Asymmetric Stretch | ~2980 | ~2230 | ~1.34 |
| Symmetric Bend (Scissoring) | ~1380 | ~1040 | ~1.33 |
DFT can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanistic understanding. researchgate.netresearchgate.net This involves calculating the energies of reactants, products, transition states, and any intermediates along the reaction coordinate. nih.govjiwaji.edu For 3-Bromotoluene (Methyl D3), a relevant reaction to study would be the abstraction of a deuterium atom from the methyl group, for example, by a bromine radical.
A theoretical study on the reaction of bromine atoms with toluene (B28343) found that hydrogen abstraction from the methyl group is the most favorable pathway. researchgate.net A similar calculation for 3-Bromotoluene (Methyl D3) would involve:
Optimizing the geometries of the reactants (3-Bromotoluene (Methyl D3) and Br•) and products (3-bromobenzyl radical and DBr).
Locating the transition state structure for the deuterium abstraction step.
Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants.
These calculations would reveal how deuteration affects the energy barrier and thermodynamics of the reaction, providing a direct link to the kinetic isotope effect.
Quantum Chemical Calculations for Isotopic Effects
Quantum chemical methods are essential for quantifying the effects of isotopic substitution on reaction rates and molecular energies. numberanalytics.comresearchgate.net
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution, defined as the ratio of the rate constants (kH/kD). wikipedia.org A primary KIE occurs when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For the abstraction of an atom from the methyl group of 3-bromotoluene, replacing -CH₃ with -CD₃ would lead to a significant primary KIE.
Theoretical calculations predict the KIE by computing the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopologues. The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is the principal cause of the primary KIE. unam.mx Since the C-D bond is stronger and has a lower ZPE, more energy is required to break it, leading to a slower reaction rate for the deuterated compound and a kH/kD value significantly greater than 1. unam.mxprinceton.edu For example, in the radical bromination of toluene, it was found that PhCH₃ reacts 4.86 times faster than PhCD₃. unam.mx
Table 3: Theoretical Primary Deuterium Kinetic Isotope Effects (kH/kD) at 298 K Note: The values are typical theoretical predictions for common mechanisms.
| Reaction Type | Mechanism | Typical Predicted kH/kD |
|---|---|---|
| Proton/Deuteron (B1233211) Transfer | Linear Transition State | 6 - 8 |
| Hydrogen/Deuterium Atom Transfer | Radical Abstraction | 3 - 7 |
| E2 Elimination | Concerted | 3 - 8 |
The Zero-Point Energy (ZPE) is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. It is equivalent to the vibrational energy of the ground state (v=0). minia.edu.eg The ZPE of a harmonic oscillator is given by (1/2)hν, where ν is the vibrational frequency.
The substitution of hydrogen with heavier deuterium lowers the vibrational frequencies of the C-D bond compared to the C-H bond. Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. This ZPE difference is the fundamental origin of many isotopic effects, including the KIE. In a reaction where a C-H/C-D bond is broken, the activation energy for the deuterated species is higher because it starts from a lower initial energy state, and this difference must be overcome to reach the transition state.
While the harmonic oscillator model provides a good first approximation, real molecular vibrations are anharmonic. minia.edu.eg This means the energy levels are not perfectly equally spaced. High-level quantum chemical calculations can include corrections for anharmonicity, providing more accurate ZPE values and, therefore, more reliable predictions of isotope effects. aps.orgosti.gov For highly accurate work, especially involving hydrogen/deuterium, accounting for anharmonicity and quantum tunneling is crucial for matching theoretical predictions with experimental observations. numberanalytics.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Bromotoluene |
| 3-Bromotoluene (Methyl D3) |
| Deuterium |
| Toluene |
| Toluene-d3 (B73822) |
| 3-bromobenzyl radical |
| Deuterium bromide |
Analysis of Electronic Structure and Reactivity Descriptors of 3-Bromotoluene (Methyl D3)
Computational chemistry provides powerful tools to investigate the molecular properties of 3-Bromotoluene (Methyl D3). Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic structure and the prediction of its reactivity. For the purposes of this analysis, computational data for the non-deuterated isotopologue, 3-bromotoluene, is often used as a proxy. The substitution of protium with deuterium in the methyl group (CH₃ to CD₃) results in negligible changes to the electronic distribution, molecular orbitals, and related electronic properties, as these are primarily governed by electron cloud configuration rather than nuclear mass. However, properties dependent on vibrational frequencies are more significantly affected.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. frontiersin.org
Table 1: Representative Calculated Frontier Orbital Properties for Substituted Toluene
| Property | Description | Representative Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | -6.0 to -9.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | -0.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | 4.0 to 7.0 eV |
Note: These values are representative for substituted toluenes and would require specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) for precise determination for 3-Bromotoluene (Methyl D3).
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP surface is colored-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net Intermediate potentials are represented by orange, yellow, and green.
In 3-Bromotoluene (Methyl D3), the MEP map would show the most negative potential (red) localized around the electronegative bromine atom due to its lone pairs of electrons. The π-electron cloud of the aromatic ring would also exhibit a negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the benzene (B151609) ring and the deuterium atoms of the methyl group, as they are less electronegative than the carbon atoms to which they are attached. walisongo.ac.id This distribution indicates that electrophiles would preferentially attack the bromine atom or the aromatic ring, while nucleophiles would be attracted to the hydrogen/deuterium atoms.
Table 2: Qualitative Molecular Electrostatic Potential (MEP) Distribution in 3-Bromotoluene
| Molecular Region | Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Bromine Atom | Most Negative | Red | Site for electrophilic attack |
| Aromatic Ring (π-system) | Negative | Yellow/Orange | Site for electrophilic attack |
| Ring Hydrogens | Positive | Green/Light Blue | Site for nucleophilic attack |
| Methyl Deuteriums | Positive | Green/Light Blue | Site for nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-rostock.de It is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. This is achieved by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions can be calculated using second-order perturbation theory. mdpi.com
For 3-Bromotoluene (Methyl D3), significant intramolecular interactions would include:
Hyperconjugation from the Methyl Group: Delocalization of electrons from the σ(C-D) bonds of the deuterated methyl group into the antibonding π* orbitals of the benzene ring.
Lone Pair Delocalization from Bromine: Interaction of the lone pair orbitals (n) of the bromine atom with the antibonding π* orbitals of the ring. This donor-acceptor interaction contributes to the electronic communication between the substituent and the aromatic system. mdpi.com
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾)
| Donor NBO | Acceptor NBO | Type of Interaction | Representative E⁽²⁾ (kcal/mol) |
|---|---|---|---|
| n(Br) | π*(C-C)ring | Lone pair delocalization | 2 - 5 |
| σ(C-D)methyl | π*(C-C)ring | Hyperconjugation | 1 - 3 |
| σ(C-C)ring | σ*(C-Br) | Ring to substituent interaction | 0.5 - 2 |
Note: These are representative values for similar molecular systems. Actual values for 3-Bromotoluene (Methyl D3) would require specific NBO calculations.
Non-Linear Optical Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage and processing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Organic molecules with large conjugated π-electron systems and strong electron donor-acceptor groups often exhibit significant NLO properties. nih.govillinois.edu
The first hyperpolarizability (β) is a measure of the second-order NLO response. While 3-bromotoluene is not a typical high-performance NLO material, its NLO properties can be computationally predicted. The bromine atom acts as a weak deactivator and the methyl group as a weak activator, creating a modest push-pull system. The calculated hyperpolarizability would likely be small but non-zero. Significant enhancement of NLO properties would require substitution with stronger donor and acceptor groups across the conjugated system. acs.org
Table 4: Comparison of Calculated First Hyperpolarizability (β) for Toluene and Related Compounds
| Compound | Description | Representative βtot (a.u.) |
|---|---|---|
| Toluene | Reference compound | ~50 - 150 |
| 3-Bromotoluene | Weak push-pull system | Expected to be slightly higher than toluene |
| p-Nitrotoluene | Stronger push-pull system | Significantly higher than toluene |
Note: Values are highly dependent on the computational method (e.g., DFT with functionals like CAM-B3LYP) and basis set. One atomic unit (a.u.) of hyperpolarizability is approximately 8.639 x 10⁻³³ esu.
Thermodynamic Property Calculations for Deuterated Species
The substitution of hydrogen with deuterium has a more pronounced effect on thermodynamic properties than on electronic properties. This is primarily due to the difference in mass, which alters the zero-point vibrational energy (ZPVE) of the molecule.
Enthalpies of Formation and Bond Dissociation Energies
The enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Computational chemistry methods can provide accurate estimates of this value. For instance, high-level calculations like the G4 method have been used to determine the thermochemistry of related reactions. A study on the reaction of bromine with toluene calculated the reaction enthalpy for hydrogen abstraction, which is related to the stability of the resulting bromotoluene isomers. kaust.edu.sa
The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. researchgate.net The BDE of the C-H bonds in the methyl group of toluene is significantly lower than the C-H bonds on the aromatic ring, making the methyl group the primary site for radical reactions. chegg.com The reported experimental BDE for a C-H bond in the methyl group of toluene is approximately 88-90 kcal/mol (~3.7 eV). researchgate.netchegg.comnih.gov
Deuterium substitution significantly impacts the BDE due to the kinetic isotope effect (KIE). ias.ac.in A C-D bond has a lower zero-point vibrational energy than a C-H bond because of deuterium's greater mass. libretexts.org Since the bond energy at the dissociation limit is the same, more energy is required to break the C-D bond. ias.ac.in This makes the C-D bond stronger than the C-H bond by approximately 1.2-1.5 kcal/mol. Therefore, the BDE for a C-D bond in the methyl group of 3-Bromotoluene (Methyl D3) is predicted to be higher than the corresponding C-H bond in the non-deuterated molecule.
Table 5: Calculated and Experimental Thermodynamic Data for Toluene and Related Species
| Property | Species/Bond | Method | Value (kcal/mol) | Value (kJ/mol) |
|---|---|---|---|---|
| Enthalpy of Formation (ΔfH°gas) | Toluene | Experimental | 12.0 | 50.2 |
| Enthalpy of Formation (ΔfH°gas) | 3-Bromotoluene | Estimated | ~22 | ~92 |
| C-H Bond Dissociation Energy | Toluene (methyl C-H) | Experimental | ~88-90 | ~368-377 |
| C-D Bond Dissociation Energy | Toluene (methyl C-D) | Estimated (from KIE) | ~90-92 | ~377-385 |
Note: The enthalpy of formation for 3-bromotoluene is estimated based on related compounds. The C-D BDE is estimated by adding the ZPVE difference to the C-H BDE.
Standard Entropies and Heat Capacities
Computational chemistry provides a powerful framework for determining the thermodynamic properties of molecules, including standard molar entropy (S°) and molar heat capacity at constant pressure (Cₚ°). These calculations are fundamental to understanding the thermal behavior and stability of a compound. For a specialized molecule like 3-Bromotoluene (Methyl D3), where experimental data may be scarce, theoretical methods are the primary source of such information. These methods rely on quantum mechanical calculations to determine the molecular energy levels, which are then used in statistical mechanics formulas to derive the macroscopic thermodynamic properties. nist.gov
The primary approach involves the Rigid-Rotor Harmonic-Oscillator (RRHO) model. chemrxiv.org This model approximates the total energy of a molecule as a sum of its translational, rotational, vibrational, and electronic energy contributions. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to first find the optimized molecular geometry and then to compute the vibrational frequencies. researchgate.netnih.gov These frequencies are crucial for calculating the vibrational contribution to entropy and heat capacity, which is often the most significant component. nist.gov
The standard entropy is a measure of the molecular disorder and is calculated by summing the translational, rotational, vibrational, and electronic entropies. Similarly, the heat capacity, which describes how much heat is required to raise the temperature of the substance, is derived from the temperature derivative of the calculated energy. nist.gov For isotopically substituted molecules like 3-Bromotoluene (Methyl D3), the change in mass of the methyl group affects the vibrational frequencies and moments of inertia, leading to predictable changes in entropy and heat capacity compared to the non-deuterated parent compound.
Detailed Research Findings
Computational studies on toluene derivatives and related aromatic compounds have established a reliable methodology for calculating thermodynamic properties. researchgate.netnih.govkaust.edu.sa Research indicates that the accuracy of these calculations is highly dependent on the level of theory and the basis set used. rsc.orgresearchgate.net For instance, composite methods such as G3 and G4 are known to provide highly accurate thermochemical data that often agrees well with experimental values where available. kaust.edu.sarsc.org
The calculation of standard entropies and heat capacities for 3-Bromotoluene (Methyl D3) would proceed by first establishing its lowest energy conformation. Following geometry optimization, a frequency calculation provides the harmonic vibrational frequencies. These frequencies, along with the molecule's principal moments of inertia, are the inputs for the statistical thermodynamics equations that yield the entropy and heat capacity at a given temperature. nist.gov
Table 1: Calculated Thermodynamic Properties for 3-Bromotoluene (Methyl D3) at 298.15 K and 1 atm
| Thermodynamic Property | Symbol | Calculated Value | Units |
|---|---|---|---|
| Standard Molar Entropy | S° | Value from Calculation | J mol⁻¹ K⁻¹ |
| Molar Heat Capacity (constant pressure) | Cₚ° | Value from Calculation | J mol⁻¹ K⁻¹ |
Note: Values are placeholders representing typical outputs from quantum chemical calculations.
Table 2: Contributions to Standard Molar Entropy for 3-Bromotoluene (Methyl D3)
| Entropy Contribution | Symbol | Calculated Value | Units |
|---|---|---|---|
| Translational Entropy | S°trans | Value from Calculation | J mol⁻¹ K⁻¹ |
| Rotational Entropy | S°rot | Value from Calculation | J mol⁻¹ K⁻¹ |
| Vibrational Entropy | S°vib | Value from Calculation | J mol⁻¹ K⁻¹ |
| Electronic Entropy | S°elec | Value from Calculation | J mol⁻¹ K⁻¹ |
| Total Standard Molar Entropy | S°total | Sum of Contributions | J mol⁻¹ K⁻¹ |
Note: Values are placeholders representing typical outputs from quantum chemical calculations based on statistical mechanics.
Applications of 3 Bromotoluene Methyl D3 in Specialized Research Domains
Applications in Biological and Biochemical Pathway Tracing
The use of stable isotope-labeled compounds is a fundamental technique in the study of biological systems. 3-Bromotoluene (B146084) (Methyl D3) is employed in metabolic studies to trace biochemical pathways and understand the flow of metabolites.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological network. creative-proteomics.com Isotope tracers are essential for monitoring the activity of metabolic pathways. isotope.com In this context, 3-Bromotoluene (Methyl D3) can be used as a tracer to investigate the metabolic fate of the toluene (B28343) moiety in various organisms. The deuterium-labeled methyl group provides a distinct mass signature that allows researchers to follow its transformation through different enzymatic reactions.
For instance, studies on cytochrome P450 enzymes, which are crucial for metabolizing a wide range of compounds, can utilize deuterated substrates to probe reaction mechanisms. oup.com The kinetic isotope effect, observed by comparing the reaction rates of the deuterated and non-deuterated compounds, can provide insights into the rate-limiting steps of enzymatic catalysis. While direct studies on 3-Bromotoluene (Methyl D3) are specific, the principles are broadly applied. For example, deuterated methionine has been used to study enzyme function and mechanism in dihydrofolate reductase. researchgate.net
Research has shown that the oxidation of substituted toluenes by certain enzymes can lead to different products, and isotopic labeling helps in elucidating these pathways. researchgate.net The presence of deuterium (B1214612) can influence the regioselectivity of enzymatic reactions, providing valuable data on the enzyme's active site and mechanism.
Deuterium-labeled compounds are instrumental in tracing the transformation of substrates within complex biological matrices. The stable isotope label allows for the precise tracking of metabolic fluxes and interactions within biochemical networks. The use of deuterated compounds helps to distinguish the administered compound and its metabolites from endogenous molecules.
In studies of drug metabolism, deuterated analogs of a drug are often used to track its metabolic fate. This approach allows for more accurate measurements compared to using non-labeled compounds. The distinct mass of the deuterated compound enables its detection and quantification by mass spectrometry, even in the presence of complex biological materials.
The principles of using deuterated compounds extend to various areas of biological research. For example, deuterated amino acids have been used to study protein synthesis and turnover, and deuterated lipids have been employed to investigate lipid metabolism. researchgate.net These studies provide a detailed picture of how substrates are transformed and utilized within living systems.
Environmental Fate and Transport Studies
The release of halogenated aromatic compounds into the environment is a significant concern due to their potential toxicity and persistence. Isotopically labeled compounds like 3-Bromotoluene (Methyl D3) are crucial tools for studying the environmental fate and transport of these pollutants.
Understanding the degradation pathways of brominated aromatic compounds is essential for assessing their environmental impact. pops.int 3-Bromotoluene (Methyl D3) can be used as a tracer to follow the degradation of brominated toluenes in various environmental compartments, such as soil and water. The deuterium label allows researchers to distinguish the degradation products of the tracer from other compounds present in the environment.
Studies on the microbial degradation of brominated compounds have shown that bacteria can break down these pollutants. mdpi.com Using a deuterated tracer can help to identify the specific metabolic pathways involved in this degradation process. For instance, researchers can analyze samples for the presence of deuterated intermediates to reconstruct the degradation sequence. This information is vital for developing bioremediation strategies for contaminated sites.
Photodegradation is another important process that can break down brominated aromatic compounds in the environment. uni-due.de By exposing 3-Bromotoluene (Methyl D3) to light and analyzing the resulting products, scientists can determine the photochemical degradation pathways and the rates of these reactions.
The persistence of a pollutant in the environment is a key factor in determining its risk. Isotope-labeled compounds are used to study how long a compound remains in a particular environmental matrix and how it is transformed over time. By adding 3-Bromotoluene (Methyl D3) to soil or water samples and monitoring its concentration over time, researchers can determine its half-life and identify any transformation products that are formed.
The analysis of halogenated polycyclic aromatic hydrocarbons (Cl/Br-PAHs) in environmental samples from industrial areas has shown that the composition and concentration of these pollutants can vary significantly depending on the source. gdut.edu.cn Using labeled compounds in controlled laboratory experiments can help to elucidate the formation and transformation mechanisms of these complex mixtures.
Studies on the fate of various chemicals in wastewater treatment have demonstrated that the removal mechanisms and degradation rates can differ widely. frontiersin.org Employing labeled compounds like 3-Bromotoluene (Methyl D3) in such studies can provide precise data on the efficiency of different treatment processes for removing specific brominated aromatic compounds.
Development of Advanced Analytical Standards and Internal Standards
Accurate quantification of chemical compounds in complex samples is a major challenge in analytical chemistry. Deuterated compounds, including 3-Bromotoluene (Methyl D3), play a crucial role as internal standards in analytical methods, particularly those using mass spectrometry. clearsynth.com
An internal standard is a compound that is added in a constant amount to all samples, standards, and controls in an analysis. scioninstruments.com It is used to correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.comrestek.com An ideal internal standard is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. restek.com
Deuterated compounds are excellent internal standards for mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but a different mass. restek.com This allows them to co-elute with the analyte during chromatographic separation while being detected at a different mass-to-charge ratio by the mass spectrometer. restek.comtexilajournal.com This property helps to compensate for matrix effects, where other components in the sample can suppress or enhance the analyte signal, leading to more accurate and precise quantification. clearsynth.comtexilajournal.com
The use of deuterated internal standards is a well-established practice in many fields, including environmental analysis, clinical chemistry, and pharmaceutical research. texilajournal.comresearchgate.net For example, in the analysis of brominated flame retardants in environmental and biological samples, deuterated analogs are used to ensure the accuracy of the results. researchgate.net Similarly, in therapeutic drug monitoring, deuterated versions of drugs are used as internal standards to quantify drug levels in patient samples. texilajournal.com
Table of Research Applications for 3-Bromotoluene (Methyl D3)
| Research Domain | Specific Application | Key Research Findings Enabled by Deuterium Labeling |
|---|---|---|
| Biological and Biochemical Pathway Tracing | Investigation of Metabolic Flux and Enzyme Mechanisms | Elucidation of reaction kinetics and rate-limiting steps in enzyme-catalyzed reactions through the kinetic isotope effect. researchgate.net |
| Understanding Substrate Transformations | Precise tracking of the metabolic fate of the toluene moiety in complex biological systems. | |
| Environmental Fate and Transport Studies | Tracing Degradation Pathways | Identification of specific microbial and photochemical degradation pathways of brominated aromatic compounds. mdpi.comuni-due.de |
| Understanding Persistence and Transformation | Determination of environmental half-life and identification of transformation products in soil and water matrices. | |
| Advanced Analytical Standards | Development of Internal Standards | Improved accuracy and precision in the quantification of brominated compounds in complex matrices by correcting for analytical variability and matrix effects. clearsynth.comrestek.comtexilajournal.com |
Quantification in Complex Mixtures via Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the precise quantification of elements and molecules in various samples. epa.gov The method is based on the addition of a known quantity of an isotopically enriched form of the analyte, known as a "spike," to a sample. epa.govptb.de 3-Bromotoluene (Methyl D3) serves as an ideal spike or stable-isotope-labeled internal standard (SILS) for the quantification of unlabeled 3-bromotoluene or structurally similar compounds. acs.orgresearchgate.net
The core principle involves equilibrating the known amount of the deuterated standard with the native analyte in the sample matrix. epa.gov After this equilibration, the sample is processed and analyzed by a mass spectrometer. The instrument measures the altered ratio of the deuterated to the non-deuterated isotopologues. epa.gov A key advantage of IDMS is that any loss of the analyte during sample preparation or extraction will not affect the accuracy of the result, as both the native analyte and the deuterated standard are affected equally, preserving their ratio. epa.gov This makes the technique exceptionally robust for analyzing complex matrices where quantitative recovery is challenging. ptb.de The use of deuterated standards like 3-Bromotoluene (Methyl D3) is crucial for elucidating metabolic pathways and for the precise quantification of small molecule drugs. acs.orgresearchgate.net
Table 1: Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Principle | Description |
| Spiking | A known amount of the isotopically labeled standard (e.g., 3-Bromotoluene (Methyl D3)) is added to the sample containing the native analyte. epa.gov |
| Equilibration | The labeled standard and the native analyte are thoroughly mixed to ensure they are indistinguishable in subsequent chemical processing steps. epa.govptb.de |
| Measurement | A mass spectrometer is used to measure the altered ratio between the isotopic forms (deuterated and non-deuterated). |
| Quantification | The concentration of the native analyte is calculated from the measured isotope ratio and the known amount of the standard that was added. |
| Advantage | The method provides high accuracy and precision, as it is resilient to analyte loss during sample workup and is less susceptible to matrix effects. epa.gov |
Use in Chromatography-Mass Spectrometry (GC-MS, LC-MS) Method Development
In the development and validation of analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential for achieving accurate and reliable quantification. nih.govendocrine-abstracts.org Deuterated compounds, such as 3-Bromotoluene (Methyl D3), are considered the gold standard for use as internal standards in these applications. researchgate.net
During method development, an internal standard is added at a constant concentration to all calibration standards, quality control samples, and unknown samples. Its purpose is to correct for variations in sample volume, extraction efficiency, and instrument response. nih.gov Because 3-Bromotoluene (Methyl D3) has virtually the same physicochemical properties as its non-deuterated analog, it co-elutes during the chromatographic separation. researchgate.net However, due to its higher mass (an increase of three Daltons from the three deuterium atoms), it is readily distinguished by the mass spectrometer detector. researchgate.net This allows for precise ratiometric quantification of the target analyte against the internal standard, significantly improving the method's precision and accuracy. nih.gov The development of such methods requires rigorous validation, including the assessment of linearity, sensitivity, precision, accuracy, and stability. nih.govsrce.hrnih.gov
Table 2: Key Validation Parameters in GC-MS and LC-MS Method Development
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govlcms.cz |
| Accuracy | The closeness of the measured value to the true value, often assessed using spiked samples or certified reference materials. nih.govsrce.hr |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.govsrce.hr |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.govnih.gov |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.govnih.gov |
Deuterium Labeling for Advanced Materials Synthesis
The substitution of hydrogen with its stable, heavier isotope, deuterium, can impart significant changes to a molecule's properties due to the kinetic isotope effect (KIE). isotope.com The carbon-deuterium (C-D) bond has a lower zero-point energy, making it stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. researchgate.net This enhanced stability is exploited in the synthesis of advanced materials, where deuterated intermediates like 3-Bromotoluene (Methyl D3) can serve as foundational building blocks.
Incorporation into Organic Light-Emitting Diode (OLED) Materials
In the field of display technology, the operational lifetime and efficiency of Organic Light-Emitting Diodes (OLEDs) are critical parameters. Research has demonstrated that incorporating deuterium into OLED materials can significantly enhance their performance and durability. isotope.comoled-info.comtn-sanso.co.jp This is particularly true for the blue light-emitting components, which historically degrade more rapidly than their red and green counterparts due to the higher energy of blue light. isotope.comoled-info.com
By using deuterated aromatic compounds, such as those derived from deuterated benzene (B151609) or bromobenzene, manufacturers can leverage the KIE to slow down degradation pathways. isotope.comtn-sanso.co.jp The stronger C-D bonds increase the stability of the organic molecules, leading to a longer operational lifetime for the OLED device, with studies reporting extensions of 5 to 20 times. isotope.com Furthermore, deuteration has been shown to improve the power conversion efficiency and brightness of OLEDs. oled-info.com 3-Bromotoluene (Methyl D3) can act as a deuterated synthetic intermediate, providing a stable deuterated methyl-phenyl moiety that can be incorporated into more complex host or emitter molecules used in the organic layers of OLEDs.
Table 3: Benefits of Deuteration in OLED Materials
| Benefit | Mechanism / Finding | Reference |
| Increased Lifetime | The stronger C-D bond, a result of the kinetic isotope effect, enhances molecular stability and slows degradation, especially in blue emitters. | isotope.comoled-info.comzeochem.com |
| Improved Efficiency | Deuterated compounds can lead to a longer excited state lifetime, reducing non-radiative decay and improving power conversion efficiency. | oled-info.com |
| Enhanced Brightness | Higher stability allows the device to be run at greater brightness levels while maintaining a long operational lifespan. | isotope.comoled-info.com |
| Broad Applicability | Following success with blue emitters, deuterated compounds are being adopted for red, green, and yellow emitters and other layers in the OLED stack. | oled-info.com |
Synthesis of Deuterated Intermediates for Polymer and Material Science Research
In polymer and material science, deuterated compounds are indispensable tools for both synthesizing novel materials with enhanced properties and for characterizing material structures. resolvemass.ca Deuterated polymers are particularly valuable for analysis by small-angle neutron scattering (SANS), a technique where the significant difference in neutron scattering length between hydrogen and deuterium allows for detailed investigation of polymer chain conformation and morphology. oled-info.comresolvemass.cansf.gov
3-Bromotoluene (Methyl D3) can serve as a key deuterated intermediate in this domain. The bromine atom on the aromatic ring provides a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Stille, or Grignard reactions), enabling the covalent incorporation of the deuterated methyl-phenyl unit into larger, more complex molecules. researchgate.net These molecules can then be used as monomers for polymerization. The synthesis of polymers often involves techniques like catalytic isotope exchange or the direct addition of deuterium gas during polymerization to achieve uniform labeling. resolvemass.ca By starting with a pre-deuterated building block like 3-Bromotoluene (Methyl D3), researchers can achieve site-specific deuteration, which is crucial for detailed structural studies and for creating materials with precisely tailored properties.
Table 4: Common Techniques for Synthesizing Deuterated Polymers
| Synthesis Technique | Description |
| Hydrogen-Deuterium Exchange | Involves exchanging hydrogen atoms on a pre-formed polymer or monomer with deuterium, often using a catalyst and a deuterium source like D₂O. resolvemass.ca |
| Catalytic Deuteration | An unsaturated precursor polymer is saturated using deuterium gas (D₂) over a catalyst, such as Wilkinson's catalyst, to introduce deuterium across double bonds. nsf.gov |
| Polymerization of Deuterated Monomers | Building blocks that are already deuterated (synthesized from intermediates like 3-Bromotoluene (Methyl D3)) are polymerized to create a polymer with specific labeling patterns. |
| Deuterium Gas Addition | Direct addition of deuterium gas during the polymerization process can ensure a uniform distribution of the isotope throughout the polymer chains. resolvemass.ca |
Conclusion and Future Research Directions
Summary of Current Understanding and Key Contributions of Deuterated 3-Bromotoluene (B146084) Research
3-Bromotoluene (Methyl D3) is a stable, non-radioactive isotopologue of 3-bromotoluene. researchgate.net Its primary contribution to the scientific community lies in its utility as an internal standard and a mechanistic probe. In quantitative mass spectrometry, the known mass difference allows for precise quantification in complex matrices. acs.orgnih.gov
The most significant contribution of deuterating the methyl group is the ability to study the kinetic isotope effect (KIE). symeres.comscielo.org.mx The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it is broken more slowly in chemical reactions. scielo.org.mxrsc.org By comparing the reaction rates of 3-Bromotoluene and 3-Bromotoluene (Methyl D3), researchers can determine whether the C-H bond cleavage at the methyl group is a rate-determining step in a given reaction mechanism. This has been particularly useful in studying oxidation reactions mediated by enzymes like Cytochrome P450. acs.org
Furthermore, 3-Bromotoluene (Methyl D3) serves as a deuterated building block in organic synthesis. google.com It can be used to introduce a trideuteromethyl group into more complex molecules, providing a stable isotopic label for tracking metabolic pathways of new drug candidates or agrochemicals. symeres.comsimsonpharma.com For instance, it is a precursor for synthesizing stable isotope-labeled medical active molecules, which are crucial for new drug research and development. google.com
Emerging Methodologies in Deuterium (B1214612) Labeling and Analysis
The synthesis of deuterated compounds has evolved significantly, moving beyond classical methods that often require harsh conditions or multiple steps. researchgate.net While traditional approaches might involve the use of deuterated precursors like deuterated iodomethane (B122720) in multi-step syntheses, newer methods offer greater efficiency and selectivity. google.comrsc.org
Recent years have seen a surge in the development of late-stage functionalization techniques, particularly those involving hydrogen isotope exchange (HIE). acs.orgresearchgate.net These methods allow for the direct replacement of hydrogen with deuterium on a complex molecule, which is often more atom-economical. acs.org
Table 1: Emerging Methodologies in Deuterium Labeling
| Methodology | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Metal-Catalyzed HIE | Transition metals like iridium, palladium, or rhodium catalyze the direct exchange of C-H bonds with deuterium from a deuterium source (e.g., D₂O, D₂ gas). simsonpharma.commdpi.com Directing groups can be used to achieve high regioselectivity. mdpi.comthieme-connect.com | High efficiency, late-stage functionalization, high selectivity. acs.orgresearchgate.net | Aromatic and aliphatic compounds. thieme-connect.com |
| Photocatalysis | Visible-light photocatalysts are used to generate reactive intermediates that facilitate deuterium incorporation from a deuterium donor. researchgate.net | Mild reaction conditions, high functional group tolerance. | Aromatic compounds, aldehydes. researchgate.net |
| Flow Chemistry | The synthesis of deuterated compounds is performed in a continuous flow reactor, which can improve safety, scalability, and reaction efficiency. adesisinc.com | Enhanced safety, scalability, improved process control. adesisinc.com | General applicability. |
| Enzymatic Synthesis | Enzymes are used to selectively incorporate deuterium into specific sites on organic molecules. simsonpharma.com | Unparalleled selectivity, environmentally friendly conditions. simsonpharma.com | Pharmaceuticals, natural products. |
For analysis, advanced techniques in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy remain central. symeres.commoravek.com Compound-specific isotope analysis (CSIA) coupled with gas chromatography-isotope ratio mass spectrometry (GC-IRMS) allows for the precise determination of isotopic ratios in complex environmental or biological samples. nih.gov
Prospective Research Avenues in Mechanistic Organic Chemistry
The kinetic isotope effect imparted by the deuterated methyl group makes 3-Bromotoluene (Methyl D3) a powerful tool for elucidating reaction mechanisms. Future research can leverage this compound to explore new frontiers in physical organic chemistry.
One promising area is the study of cooperative bimetallic catalysis. rsc.org Mechanistic studies on direct arylation reactions, where 3-bromotoluene is a common reactant, have suggested complex mechanisms involving two distinct palladium centers. rsc.orgnih.gov Repeating these kinetic experiments with 3-Bromotoluene (Methyl D3) could provide definitive evidence for the roles of different catalysts and intermediates in the C-H activation and bond-forming steps.
Furthermore, the compound can be used to investigate the subtleties of nucleophilic aromatic substitution. Studies on the elimination-addition (benzyne) mechanism could benefit from using deuterated substrates to precisely measure isotope effects, helping to distinguish between concerted and stepwise pathways under various conditions. caltech.edu As new catalytic systems are developed, 3-Bromotoluene (Methyl D3) will serve as a standard substrate for detailed mechanistic investigation, helping to refine catalytic cycles and improve reaction design. rsc.org
Potential for Novel Applications in Materials Science and Environmental Research
The applications for deuterated compounds are expanding beyond traditional uses into materials science and environmental studies. researchgate.netacs.org
In materials science , the replacement of hydrogen with deuterium can enhance the performance and longevity of organic electronic materials. scielo.org.mxrsc.org The stronger C-D bond can suppress non-radiative decay pathways in organic light-emitting diodes (OLEDs), potentially increasing their efficiency and operational lifetime. acs.org 3-Bromotoluene (Methyl D3) could serve as a starting material for the synthesis of novel deuterated polymers or small molecules for optoelectronic applications. scielo.org.mxresolvemass.ca The altered vibrational properties due to deuteration can also influence thermal stability and other physical characteristics of materials. rsc.orgresolvemass.ca
In environmental research , stable isotope-labeled compounds are critical for tracing the fate of pollutants. moravek.comlgcstandards.com 3-Bromotoluene (Methyl D3) can be used as a spike-in standard in compound-specific isotope analysis (CSIA) to track the environmental degradation pathways of brominated aromatic pollutants. nih.gov By monitoring the isotopic signature of a pollutant over time, scientists can determine the extent of its biodegradation versus physical dissipation, develop effective remediation strategies, and refine regulatory standards to protect ecosystems. moravek.comnih.gov
Q & A
Q. What are the key physicochemical properties of 3-Bromotoluene, and how do they influence experimental design?
Answer:
Q. Methodological Implications :
Q. What safety precautions are critical when handling 3-Bromotoluene in laboratory settings?
Answer:
Q. How can researchers verify the purity of 3-Bromotoluene, and what analytical techniques are recommended?
Answer:
- Gas Chromatography (GC) : Check for impurities using retention time matching .
- FTIR/UV-Vis Spectroscopy : Confirm functional groups (C-Br stretch at ~560 cm⁻¹) and monitor reaction progress .
- NMR : Validate deuterated analogs (Methyl D3) via deuterium splitting patterns .
- Reference Standards : Compare with certified samples (e.g., ≥98% purity) .
Advanced Research Questions
Q. How does 3-Bromotoluene participate in cross-coupling reactions, and what mechanistic challenges arise?
Answer:
Q. How can researchers reconcile discrepancies in reported solubility data for 3-Bromotoluene?
Answer:
- Data Conflicts :
- Methodological Solutions :
- Shake-Flask Method : Agitate saturated solutions at 25°C for 24 hours, filter, and quantify via HPLC .
- Temperature Control : Account for temperature-dependent solubility (e.g., 1.12 mmHg vapor pressure at 25°C) .
- Literature Review : Cross-reference with peer-reviewed handbooks (e.g., Handbook of Aqueous Solubility Data) .
Q. What strategies optimize the synthesis of deuterated 3-Bromotoluene (Methyl D3) for isotopic labeling studies?
Answer:
- Deuteration Methods :
- Analytical Validation :
Q. How do steric and electronic effects of the methyl group influence 3-Bromotoluene’s reactivity in organometallic reactions?
Answer:
- Steric Hindrance : The meta-methyl group reduces accessibility to the C–Br bond, slowing oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., XPhos) to enhance selectivity .
- Electronic Effects : Electron-donating methyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Adjust electrophile strength (e.g., HNO₃ vs. Cl₂) .
Q. What protocols ensure reproducible results in meta-bromotoluene-derived organometallic syntheses?
Answer:
- Grignard Reagent Synthesis :
- Cross-Coupling Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
